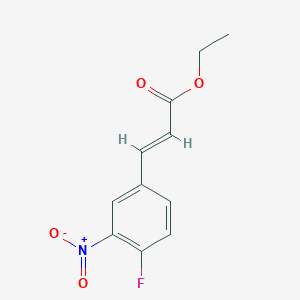

(2e)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (2E)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid, ethyl ester is a chemical derivative of cinnamic acid, where the phenyl ring is substituted with fluoro and nitro groups, and the carboxylic acid is esterified with ethanol. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of similar ethyl ester compounds can be achieved through the Knoevenagel reaction, as demonstrated in the preparation of ethyl 3-aryl-2-(perfluoroalkanesulfonyl)propenoates . This reaction typically involves the condensation of an aldehyde with an active methylene compound, in this case, ethyl (trifluoromethanesulfonyl)acetate or ethyl (nonafluorobutanesulfonyl)acetate, to form a conjugated ester. The synthesis of organotin esters of a related cinnamic acid derivative has also been reported, providing a method for the introduction of tin atoms into the structure .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, multinuclear NMR (1H, 13C, and 119Sn), and mass spectrometry . X-ray single crystal analysis has been employed to determine the crystal structure of a tin-containing derivative, revealing a tetrahedral geometry around the tin atom . These techniques could similarly be applied to determine the molecular structure of (2E)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid, ethyl ester.

Chemical Reactions Analysis

The chemical reactivity of similar deactivated olefins has been explored through Diels–Alder cycloaddition reactions, which proceed at room temperature to yield [4+2] cycloadducts as racemates . The endo stereochemistry of the carboxylic ester and aryl groups in the cycloadducts was confirmed by NOE experiments and X-ray analysis . This suggests that the compound may also participate in cycloaddition reactions, potentially leading to interesting derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (2E)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid, ethyl ester are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. For instance, the solubility, melting point, and stability of the compound could be inferred from similar esters. The presence of the fluoro and nitro groups would likely influence the electron distribution and reactivity of the compound. Additionally, the organotin derivatives of a related cinnamic acid ester have been screened for bactericidal and fungicidal activities, as well as cytotoxicity, indicating potential biological activities .

Wissenschaftliche Forschungsanwendungen

Asymmetric Reduction of Aryl-Keto Esters

The compound has been studied in the context of asymmetric reduction of aryl-keto esters. Specifically, ethyl 3-aryl-3-oxopropanoates (including 3-nitrophenyl ester variants) were reduced enantioselectively to their corresponding (S)-alcohols by fungi like Rhizopus arrhizus and Rhizopus nivius. The research found that the best results were obtained with these species, with the 3-nitrophenyl ester being particularly notable for its rapid reduction. This process is crucial for synthesizing specific alcohol derivatives in a stereoselective manner (Salvi & Chattopadhyay, 2006).

Synthesis of Nitrophenyl Ethyl Carbonate

A study detailed the synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate from 2-choro-4-fluorophenol, ethyl chloroformate, and fuming nitric acid. The research thoroughly investigated the reaction mechanisms and kinetics, providing optimized conditions for acylation and nitration reactions. This synthesis is important for the preparation of specific nitrophenyl derivatives with high purity (Wang Da-hui, 2010).

Cancer Chemopreventive Agent

A compound biosynthetically related to the one , specifically 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ethyl ester derivative, was identified as a promising cancer chemopreventive agent. It showed significant effects in colon and tongue cancers chemoprevention by dietary feeding in rats. The synthesis and pharmacological properties of this compound and its derivatives signify their potential as chemopreventive drugs (Curini et al., 2006).

Palladium-Catalyzed Synthesis

The palladium-catalyzed synthesis of 3-indolecarboxylic acid derivatives from 2-(2-nitrophenyl)propenoic acid derivatives has been explored. This method used carbon monoxide as the reducing agent and involved a series of intermediate reactions. The research offers insights into the synthesis of complex molecules, potentially useful in pharmaceutical applications (Söderberg et al., 2008).

In Vitro Metabolism of Nitric Oxide-Releasing Compounds

A study focused on the in vitro metabolism of nitric oxide donor derivatives of flurbiprofen and ferulic acid, which share structural similarities with the compound . It detailed the metabolic pathways and highlighted how the metabolism in blood plasma differs from that in liver subcellular fractions, offering insights into the therapeutic potential of such compounds (Govoni et al., 2006).

Eigenschaften

IUPAC Name |

ethyl (E)-3-(4-fluoro-3-nitrophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO4/c1-2-17-11(14)6-4-8-3-5-9(12)10(7-8)13(15)16/h3-7H,2H2,1H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKRVGGZMCRECC-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2e)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid, ethyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2539922.png)

![2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2539932.png)

![(3-Methoxyphenyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2539938.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2539939.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2539940.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2539941.png)

![2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2539942.png)